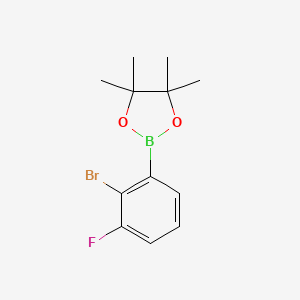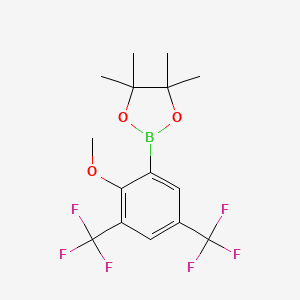
4,4,5,5-Tetramethyl-2-(2,4,6-trifluoro-3-methoxyphenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(2,4,6-trifluoro-3-methoxyphenyl)-1,3,2-dioxaborolane: is a specialized chemical compound known for its unique structure and properties. It belongs to the class of boronic acids and derivatives, which are widely used in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a base-mediated boryl substitution reaction. The typical procedure involves the reaction of an aryl halide with a silylborane in the presence of a base such as potassium methoxide (KOMe) in a solvent like 1,2-dimethoxyethane (DME). The reaction is usually carried out under an inert atmosphere (argon) to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, improved catalyst systems, and advanced purification techniques to ensure the production of high-quality material.
化学反応の分析
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : Conversion to corresponding boronic acids or esters.
Reduction: : Reduction of the boronic ester to boronic acids.
Substitution: : Replacement of the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: : Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Boronic Acids: : Useful intermediates in organic synthesis.
Boronic Esters: : Employed in Suzuki-Miyaura cross-coupling reactions.
Substituted Derivatives: : Potential precursors for pharmaceuticals and agrochemicals.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: : Used as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura reaction, which is pivotal in forming carbon-carbon bonds.
Biology: : Employed in the development of fluorescent probes and imaging agents.
Medicine: : Potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: : Utilized in the synthesis of advanced materials and polymers.
作用機序
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes, such as enzyme inhibition and molecular recognition.
類似化合物との比較
Similar Compounds
Boronic Acids: : Similar in structure but lack the trifluoromethoxy group.
Boronic Esters: : Similar functional group but different substituents.
Trifluoromethylated Compounds: : Similar in the presence of the trifluoromethyl group but different core structures.
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-(2,4,6-trifluoro-3-methoxyphenyl)-1,3,2-dioxaborolane lies in its combination of the trifluoromethoxy group and the boronic acid moiety, which provides distinct reactivity and utility in organic synthesis and industrial applications.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,4,6-trifluoro-3-methoxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)9-7(15)6-8(16)11(18-5)10(9)17/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCRJHCGWBADND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2F)F)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














